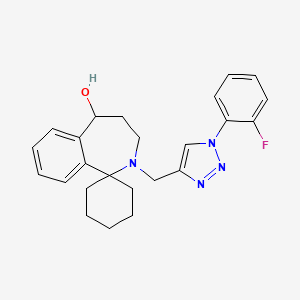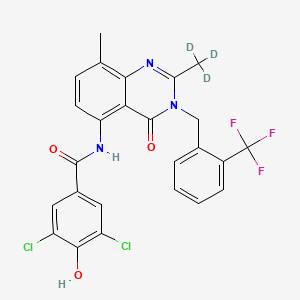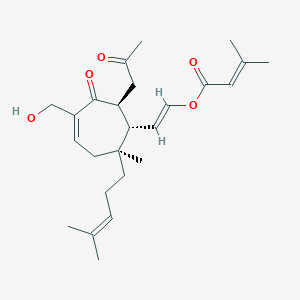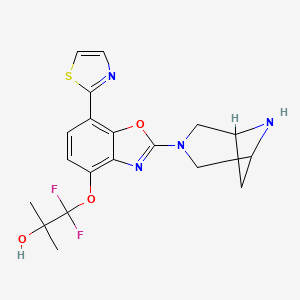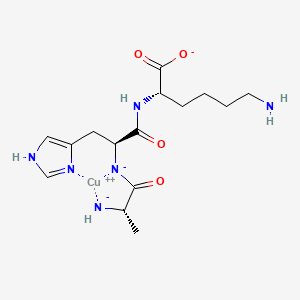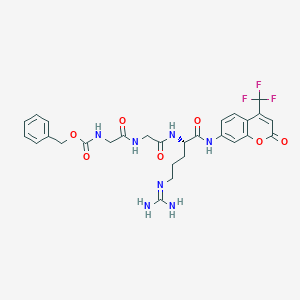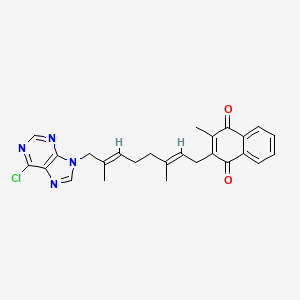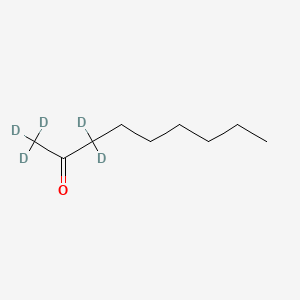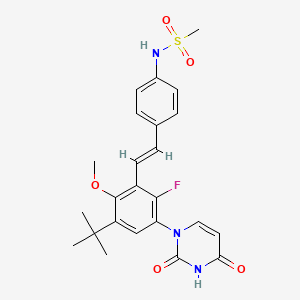
1-Bromopentadecane-1-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromopentadecane-1-13C is a stable isotope-labeled compound, specifically a carbon-13 labeled version of 1-Bromopentadecane. This compound is used primarily in scientific research, particularly in the fields of chemistry and biochemistry, where it serves as a tracer for quantitation during the drug development process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromopentadecane-1-13C can be synthesized through the bromination of pentadecane-1-13C. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the terminal carbon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is often produced in specialized facilities equipped to handle isotopically labeled chemicals .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromopentadecane-1-13C undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination: Reagents such as potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Major Products
Substitution: Formation of pentadecane derivatives with various functional groups.
Elimination: Formation of 1-pentadecene.
Oxidation: Formation of pentadecanol or pentadecanoic acid.
Applications De Recherche Scientifique
1-Bromopentadecane-1-13C is widely used in scientific research, including:
Chemistry: As a tracer in metabolic flux analysis and reaction mechanism studies.
Biology: In the study of lipid metabolism and membrane dynamics.
Medicine: In the development of isotopically labeled drugs for pharmacokinetic and metabolic studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromopentadecane-1-13C involves its incorporation into biological systems where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various metabolic pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This enables researchers to study the distribution, metabolism, and excretion of the compound in detail .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromotetradecane: Similar structure but with one less carbon atom.
1-Bromodecane: Similar structure but with five fewer carbon atoms.
1-Bromooctadecane: Similar structure but with three more carbon atoms.
Uniqueness
1-Bromopentadecane-1-13C is unique due to its carbon-13 labeling, which makes it particularly useful for isotopic labeling studies. This isotopic enrichment allows for precise tracking and quantitation in complex biological and chemical systems, providing insights that are not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
C15H31Br |
|---|---|
Poids moléculaire |
292.30 g/mol |
Nom IUPAC |
1-bromo(113C)pentadecane |
InChI |
InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3/i15+1 |
Clé InChI |
JKOTZBXSNOGCIF-XPOOIHDOSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC[13CH2]Br |
SMILES canonique |
CCCCCCCCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


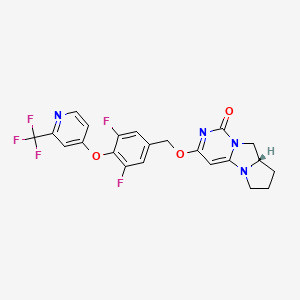
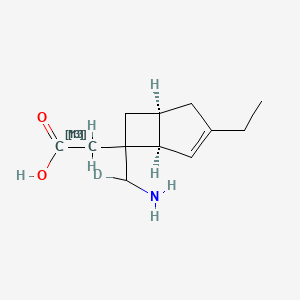
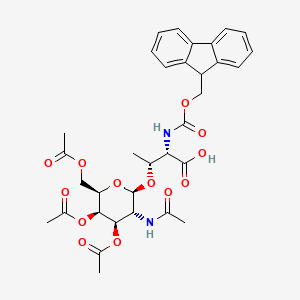
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B15138770.png)
